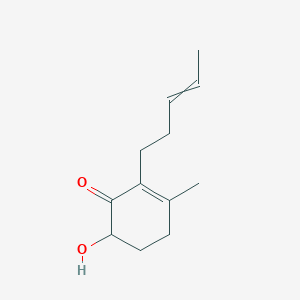
6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a pentenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclohexene ring. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often employ more robust catalysts and optimized reaction conditions to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group makes it susceptible to oxidation, while the double bond in the cyclohexene ring can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like alkyl halides can replace the hydroxyl group with an alkyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can produce a variety of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for creating new pharmaceuticals.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating their function. The double bond in the cyclohexene ring can participate in electron transfer reactions, further modulating the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-penten-2-one: An isomer with a similar structure but different functional groups.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: A compound with a similar cyclohexene ring and side chain but different substituents.
2-Pentene, 3-methyl-, (E)-: A related compound with a similar pentenyl side chain but different ring structure.
Uniqueness
6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one is unique due to its combination of functional groups and ring structure. The presence of both a hydroxyl group and a double bond in the cyclohexene ring provides a versatile platform for various chemical reactions. This combination of features makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
93248-68-1 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
6-hydroxy-3-methyl-2-pent-3-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-10-9(2)7-8-11(13)12(10)14/h3-4,11,13H,5-8H2,1-2H3 |
InChI-Schlüssel |
WISRYKYLJFHJKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCCC1=C(CCC(C1=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


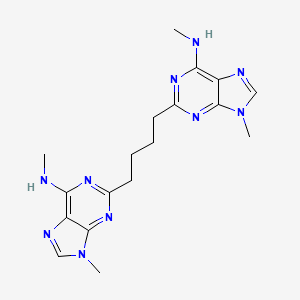
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)
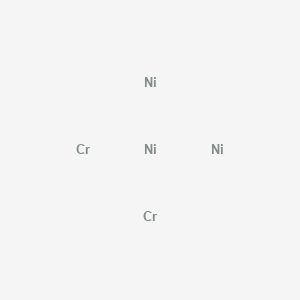

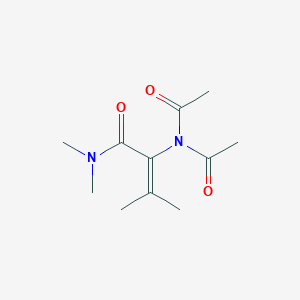
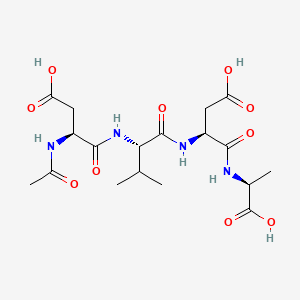
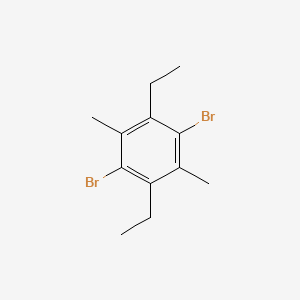

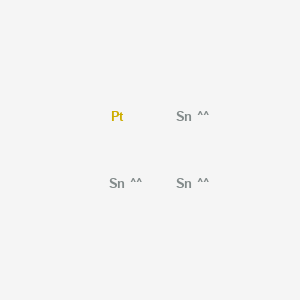
![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
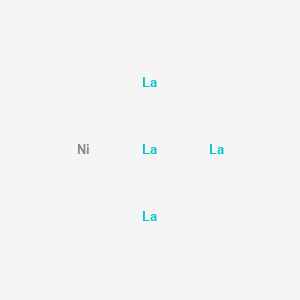
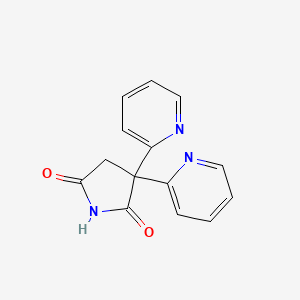
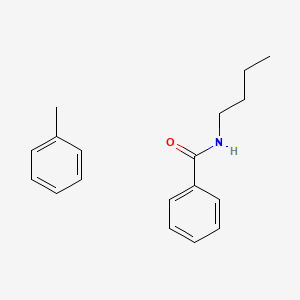
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
